Cellotrionic Acid
Description
Properties
CAS No. |
50819-69-7 |
|---|---|
Molecular Formula |
C₁₈H₃₂O₁₇ |
Molecular Weight |
520.44 |
Synonyms |
O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-Gluconic Acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cellotrionic acid can be synthesized through the enzymatic action of LPMOs on cellotriose. The reaction typically involves the use of copper-dependent LPMOs, which catalyze the oxidative cleavage of the glycosidic bonds in cellulose. The reaction conditions often include a source of oxygen, an electron donor, and a suitable buffer to maintain the pH .
Industrial Production Methods: Industrial production of this compound involves the use of microbial fermentation processes. Fungi such as Neurospora crassa secrete LPMOs that can oxidatively cleave cellulose to produce this compound. The fermentation process is optimized to maximize the yield of this compound by controlling factors such as temperature, pH, and nutrient availability .
Chemical Reactions Analysis
Types of Reactions: Cellotrionic acid primarily undergoes oxidation and hydrolysis reactions. The oxidation reactions are catalyzed by LPMOs, which convert cellotriose into this compound. Hydrolysis reactions can further break down this compound into glucose and gluconic acid .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include copper ions (as a cofactor for LPMOs), oxygen, and electron donors such as ascorbic acid. The reaction conditions typically involve a pH range of 5.0 to 7.8 and temperatures around 40°C .
Major Products Formed: The major products formed from the reactions involving this compound include glucose and gluconic acid. These products result from the hydrolysis of this compound by enzymes such as β-glucosidases .
Scientific Research Applications
Pharmaceutical Applications
Cellobionic acid has shown promise in pharmaceutical applications due to its biocompatibility and potential therapeutic properties. Recent studies have explored its role in drug delivery systems and as a precursor for synthesizing bioactive compounds.
- Drug Delivery Systems : Research indicates that cellobionic acid can be utilized to enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with various pharmaceuticals may improve their therapeutic efficacy .
- Antimicrobial Properties : Studies have suggested that cellobionic acid exhibits antimicrobial activity against certain pathogens, making it a candidate for developing new antimicrobial agents .
Cosmetic Applications
In the cosmetic industry, cellobionic acid is being investigated for its moisturizing and skin-repairing properties. Its natural origin and safety profile make it an attractive ingredient in skincare formulations.
- Moisturizers : Cellobionic acid can help retain moisture in the skin, enhancing hydration levels and improving skin texture. Its humectant properties are beneficial in formulating effective moisturizers .
- Anti-Aging Products : Preliminary research suggests that cellobionic acid may promote collagen synthesis, potentially aiding in reducing signs of aging such as wrinkles and fine lines .
Food Industry Applications
Cellobionic acid's functional properties make it suitable for various applications within the food industry.
- Food Preservatives : Due to its antimicrobial properties, cellobionic acid can be used as a natural preservative in food products, extending shelf life while maintaining safety and quality .
- Nutritional Supplements : The compound's potential prebiotic effects may enhance gut health by promoting beneficial gut microbiota, leading to increased interest in its use in dietary supplements .
Chemical Manufacturing
In chemical manufacturing, cellobionic acid serves as a valuable intermediate for synthesizing other chemical compounds.
- Bioplastics Production : Research has indicated that cellobionic acid can be utilized to produce biodegradable plastics, contributing to sustainable material development .
- Synthesis of Other Aldobionic Acids : The compound can act as a precursor for synthesizing other aldobionic acids through enzymatic reactions, showcasing its versatility in biomanufacturing processes .
Innovative Production Methods
The production of cellobionic acid has evolved with advancements in biotechnology:
- Enzymatic Synthesis : A novel approach using engineered microbial strains has been developed to produce cellobionic acid from cellulose. This method utilizes specific enzymes to catalyze the conversion efficiently, offering a sustainable alternative to traditional methods reliant on costly substrates like cellobiose .
- Electrochemical Methods : Recent studies have demonstrated the electrochemical conversion of cellobiose to cellobionic acid through anodic oxidation processes. This method presents an innovative pathway for producing the compound with minimal environmental impact .
Case Study 1: Sustainable Production from Starch
A study highlighted the development of an artificial enzymatic biosystem that enables sustainable production of cellobionic acid from starch. The system achieved a yield of 21.2 g/L from maltodextrin, demonstrating significant industrial potential for cost-effective production methods .
Case Study 2: Antimicrobial Efficacy
Research investigating the antimicrobial properties of cellobionic acid revealed its effectiveness against specific bacterial strains. This study laid the groundwork for further exploration into its application as a natural preservative in food products .
Mechanism of Action
The mechanism of action of cellotrionic acid involves its formation through the oxidative cleavage of cellulose by LPMOs. These enzymes use copper ions as cofactors to catalyze the oxidation of the glycosidic bonds in cellulose, resulting in the formation of this compound. The molecular targets of this reaction are the glycosidic bonds in cellulose, and the pathways involved include the electron transfer from the electron donor to the copper center of the LPMO .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key oxidized oligosaccharides structurally related to cellotrionic acid:
Key Differences and Implications
Degree of Polymerization (DP): Cellobionic acid (DP2) exhibits stronger immune-eliciting activity than this compound (DP3). This suggests shorter oxidized oligosaccharides are more readily recognized by plant receptors.
Substrate Specificity:
- NcLPMO9F oxidizes both cellulose and xylan, producing this compound (from cellulose) and xylotrionic acid (from xylan). However, xylan-derived products like xylotrionic acid may be underestimated due to substitutions (e.g., GlcAOMe), complicating quantification .
Analytical Challenges:
- HPAEC-PAD identifies this compound and xylotrionic acid via retention times, but co-elution with substituted fragments can lead to inaccuracies. Enzymatic pretreatment with hydrolases (e.g., TrCel7A for cellulose) is critical for specificity .
Biological Roles:
- While this compound is less bioactive in immunity, its accumulation may reflect LPMO activity in plant-pathogen interactions. In contrast, cellobionic acid directly enhances pathogen resistance, highlighting DP-dependent signaling .
Research Findings and Mechanistic Insights
- Enzymatic Activity: NcLPMO9F’s dual activity on cellulose and xylan is phylogenetically linked to clades containing MtLPMO9A and TtLPMO9E, though xylan degradation by TtLPMO9E remains unconfirmed .
- Structural Determinants: LPMOs with cellulose/xylan activity possess shorter L2/L3 loops, which may facilitate binding to heterogeneous polysaccharides .
- Plant-Microbe Interactions: Oxidized oligosaccharides like this compound may serve as biomarkers for LPMO activity during fungal colonization, while cellobionic acid acts as a defense elicitor .
Q & A
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer: Synthesize analogs with systematic modifications (e.g., hydroxyl group substitution, ring opening). Test derivatives in a standardized bioassay panel (e.g., antimicrobial, anti-inflammatory). Use multivariate analysis (PLS regression) to correlate structural features with activity. Deposit synthetic protocols in open-access platforms like Protocols.io .
Literature and Data Management
Q. What strategies ensure comprehensive literature reviews on this compound’s mechanisms of action?
- Methodological Answer: Use federated search tools (e.g., Google Scholar, PubMed, Scopus) with Boolean operators (This compound AND "oxidative stress" NOT industrial). Prioritize high-impact journals and validate findings through citation tracking (Web of Science). Annotate contradictory findings using Zotero or Mendeley .
Q. How should researchers archive and share spectral data for this compound?
- Methodological Answer: Upload raw NMR, MS, and HPLC chromatograms to public repositories (e.g., NMRShiftDB, MetaboLights). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by including metadata such as solvent peaks, calibration parameters, and instrument specifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
